molecular formula C18H23N3O2 B6042714 2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one

2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one

Cat. No.: B6042714
M. Wt: 313.4 g/mol
InChI Key: FFAMJHSWIUXPMW-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form an intermediate, which is then methylated and oximated to yield the final product . The reaction conditions often include the use of anhydrous potassium carbonate as a base and hydroxylamine hydrochloride for oximation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-21-9-5-7-14(12-21)15-11-18(22)20-17(19-15)10-13-6-3-4-8-16(13)23-2/h3-4,6,8,11,14H,5,7,9-10,12H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAMJHSWIUXPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC(=O)NC(=N2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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